Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC18002331
Molecular Formula: C11H11N7O2
Molecular Weight: 273.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11N7O2 |
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Molecular Weight | 273.25 g/mol |
IUPAC Name | ethyl 1-(6-amino-7H-purin-2-yl)pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C11H11N7O2/c1-2-20-10(19)6-3-15-18(4-6)11-16-8(12)7-9(17-11)14-5-13-7/h3-5H,2H2,1H3,(H3,12,13,14,16,17) |
Standard InChI Key | TYWZFNGFJVFTJJ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N=CN3)N |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name ethyl 1-(6-amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate delineates its structure unambiguously:
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A purine core (9H-purin-2-yl) substituted at position 6 with an amino group.
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A pyrazole ring linked to the purine’s position 2 via a nitrogen atom.
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An ethyl ester group at position 4 of the pyrazole.
The molecular formula is C₁₁H₁₂N₆O₂, with a molecular weight of 260.26 g/mol (calculated from atomic masses). Key structural features include:
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Purine moiety: A bicyclic system comprising fused pyrimidine and imidazole rings, contributing to planar geometry and hydrogen-bonding capacity .
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Pyrazole-carboxylate ester: A five-membered aromatic ring with adjacent ester functionality, enhancing solubility and reactivity .
Stereochemical Considerations
Unlike ribofuranosyl derivatives (e.g., regadenoson impurities ), this compound lacks a sugar moiety, resulting in a non-chiral center. The absence of stereoisomers simplifies synthetic and analytical workflows compared to nucleoside analogs.
Physicochemical Properties
Spectral Characteristics
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¹H NMR: Anticipated signals include:
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IR Spectroscopy: Stretching vibrations for ester C=O (~1720 cm⁻¹), purine C=N (~1650 cm⁻¹), and NH₂ (~3350 cm⁻¹) .
Synthetic Approaches
Alternative Pathway: Cyclocondensation
Malondialdehyde derivatives can undergo cyclization with hydrazines to form pyrazole rings . Adapting this method:
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Ethoxycarbonylmalondialdehyde reacts with 6-aminopurine-2-carbohydrazide.
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Acid-catalyzed cyclization yields the target compound.
Stability and Degradation
Hydrolytic Sensitivity
The ester group is prone to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. Storage at pH 6–8 and low temperatures (<4°C) is recommended .
Photostability
Conjugated π-systems (purine + pyrazole) may confer susceptibility to UV-induced degradation. Light-protected packaging is advisable for long-term storage.
Analytical Characterization Challenges
Chromatographic Resolution
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) effectively separates the compound from hydrolysis products .
Mass Spectrometry
ESI-MS in positive mode should show [M+H]⁺ at m/z 261.1. MS/MS fragmentation patterns would clarify the purine-pyrazole linkage.
Future Research Directions
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Crystallographic Studies: X-ray diffraction to confirm molecular geometry.
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SAR Optimization: Modifying the ester group to enhance bioavailability.
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In Silico Screening: Virtual docking against therapeutic targets (e.g., A₂A adenosine receptor).
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